tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as boiling point, melting point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through experimentation .Scientific Research Applications
Enzymatic C-Demethylation and Metabolic Pathways
- The paper by Prakash et al. (2008) explores the enzymatic C-demethylation of a prostaglandin E2 agonist, examining the metabolic pathways involving CYP2C8 and CYP3A cytochrome P450 isoforms. This study's insights into the metabolic transformation of tert-butyl groups could be relevant for understanding the metabolic fate of similar compounds (Prakash, Wang, O’Connell, Johnson, 2008).
Synthesis and Structural Analysis
- Research by Wang et al. (2001) on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlights the significance of pyrrolidine structures in drug design. The methodologies and structural insights could be applicable to designing inhibitors or other biologically active molecules using the tert-butyl pyrrolidine scaffold (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, Laver, 2001).
Larvicidal and Antimicrobial Activities
- Kumara et al. (2015) investigated the larvicidal and antimicrobial activities of novel triazinone derivatives, providing a framework for assessing similar compounds' potential bioactivities. The preparation and evaluation methods outlined could guide the biological assessment of tert-butyl pyrrolidine derivatives (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, Nair, 2015).
Nitrile Anion Cyclization
- Chung et al. (2005) describe the enantioselective synthesis of N-tert-butyl pyrrolidine derivatives through nitrile anion cyclization, showcasing a method to construct chiral pyrrolidine structures. This synthetic approach might be adaptable to synthesize the compound or explore its derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, Dimichele, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-12(2,3)19-11(18)16-5-8(17)9(6-16)20-10-14-13-7-15(10)4/h7-9,17H,5-6H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTYTPLVJNATNI-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=NN=CN2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=NN=CN2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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